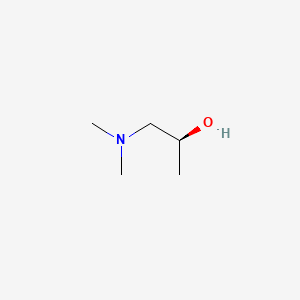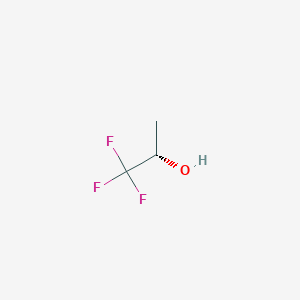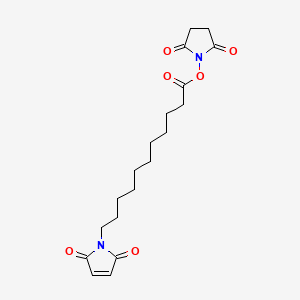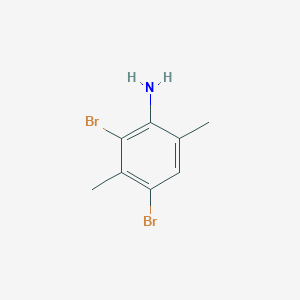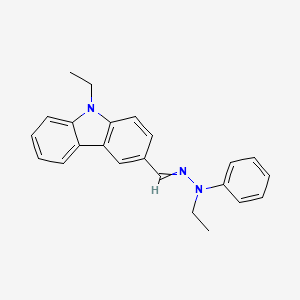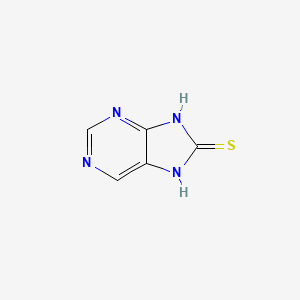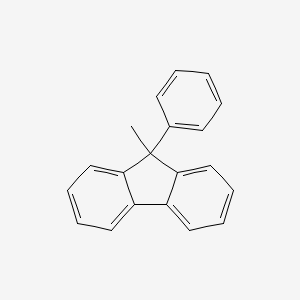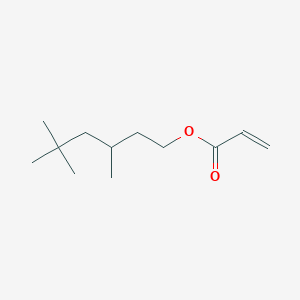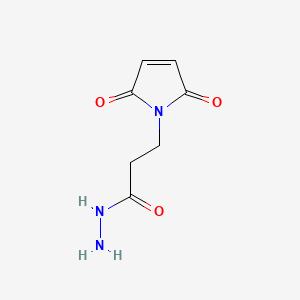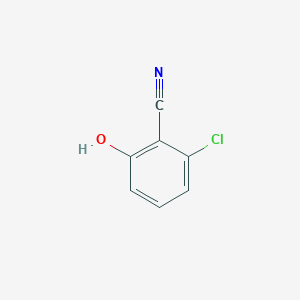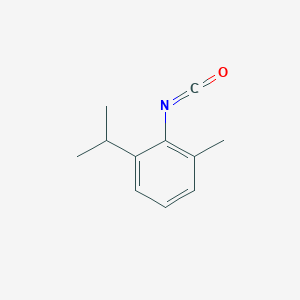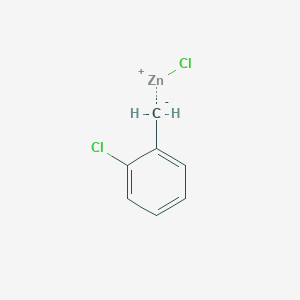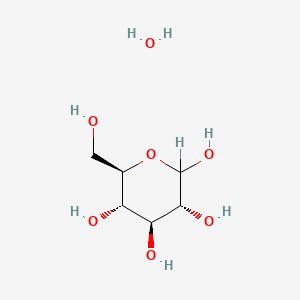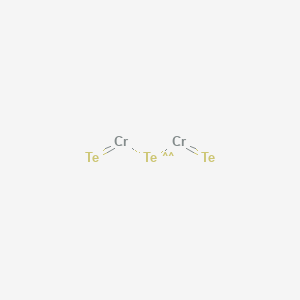
Chrom(III)-Tellurid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chromium(III) telluride has a wide range of applications in scientific research due to its unique properties:
Biology: Research is ongoing to explore its potential use in biomedical applications, such as targeted drug delivery and imaging.
Medicine: Its magnetic properties make it a candidate for use in magnetic resonance imaging (MRI) contrast agents.
Industry: Chromium(III) telluride is used in infrared detection and imaging technologies.
Wirkmechanismus
Target of Action
Chromium(III) telluride primarily targets the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production by synthesizing ATP (adenosine triphosphate) within the mitochondria. The beta subunit is considered a novel site for Cr(III) action, influencing physiological effects beyond the classical insulin-signaling pathway .
Mode of Action
Chromium(III) telluride alters enzyme activity by displacing magnesium ions within ATP synthase’s beta subunit. This displacement activates the downstream AMP-activated protein kinase (AMPK) pathway . As a result, glucose metabolism improves, and mitochondrial damage caused by hyperglycemia is reduced .
Biochemical Pathways
The affected pathways include:
- Chromium(III) telluride may impact protein synthesis pathways. The compound influences glucose utilization and lipid processing. It may contribute to cellular antioxidant defenses .
Action Environment
Environmental factors (e.g., pH, temperature) influence the compound’s stability and efficacy. Understanding these conditions is essential for optimizing its use.
Safety and Hazards
Zukünftige Richtungen
The realization of long-range magnetic ordering in two-dimensional (2D) systems like Chromium(III) telluride can potentially revolutionize next-generation information technology . The successful fabrication of crystalline Cr3Te4 monolayers with room temperature ferromagnetism is a significant step in this direction . Future investigations could leverage the intricate interplay between chromium and mitochondrial ATP synthase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium(III) telluride can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of chromium and tellurium at high temperatures. The reaction is typically carried out in a sealed quartz tube under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
2Cr+3Te→Cr2Te3
Industrial Production Methods: In industrial settings, the production of chromium(III) telluride often involves the use of high-purity chromium and tellurium powders. These powders are mixed and heated in a controlled environment to ensure the formation of the desired compound. The process may also involve the use of reducing agents to facilitate the reaction and prevent the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Chromium(III) telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium(III) telluride can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The oxidation process typically results in the formation of chromium(III) oxide and tellurium dioxide.
Reduction: Reduction of chromium(III) telluride can be achieved using reducing agents like hydrogen gas or sodium borohydride. This process can lead to the formation of elemental chromium and tellurium.
Substitution: Substitution reactions involving chromium(III) telluride often occur in the presence of halogens or other reactive species. For example, reacting chromium(III) telluride with chlorine gas can result in the formation of chromium(III) chloride and tellurium tetrachloride.
Major Products Formed:
Oxidation: Chromium(III) oxide (Cr₂O₃) and tellurium dioxide (TeO₂)
Reduction: Elemental chromium (Cr) and tellurium (Te)
Substitution: Chromium(III) chloride (CrCl₃) and tellurium tetrachloride (TeCl₄)
Vergleich Mit ähnlichen Verbindungen
Chromium(III) telluride can be compared with other chromium(III) compounds, such as chromium(III) oxide, chromium(III) sulfide, and chromium(III) chloride .
Chromium(III) oxide (Cr₂O₃): Known for its high stability and use as a pigment.
Chromium(III) sulfide (Cr₂S₃): Exhibits different magnetic properties compared to chromium(III) telluride.
Chromium(III) chloride (CrCl₃): Commonly used in organic synthesis and as a catalyst.
Chromium(III) telluride is unique due to its combination of strong paramagnetic and ferromagnetic properties, making it particularly valuable for applications in magnetic and electronic devices.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Chromium(III) telluride can be achieved through a solid-state reaction between chromium and tellurium at high temperatures.", "Starting Materials": [ "Chromium powder", "Tellurium powder" ], "Reaction": [ "Mix the chromium and tellurium powders in a 1:3 molar ratio", "Grind the mixture thoroughly to ensure homogeneity", "Place the mixture in a crucible and heat it in a furnace under an inert atmosphere (argon or nitrogen) at a temperature of 900-1000°C for several hours", "Allow the crucible to cool to room temperature", "Remove the product from the crucible and grind it into a fine powder", "Wash the powder with a suitable solvent (e.g. ethanol) to remove any impurities", "Dry the powder under vacuum at room temperature" ] } | |
CAS-Nummer |
12053-39-3 |
Molekularformel |
Cr2Te3 |
Molekulargewicht |
486.8 g/mol |
IUPAC-Name |
chromium;tellurium |
InChI |
InChI=1S/2Cr.3Te |
InChI-Schlüssel |
PDJHBRMODJKXLQ-UHFFFAOYSA-N |
SMILES |
[Cr]=[Te].[Cr]=[Te].[Te] |
Kanonische SMILES |
[Cr]=[Te].[Cr]=[Te].[Te] |
| 12053-39-3 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


